molecular formula C20H16FNO3 B6375396 5-(4-Cbz-Aminopheny)-3-fluorophenol, 95% CAS No. 1261966-79-3

5-(4-Cbz-Aminopheny)-3-fluorophenol, 95%

Cat. No.: B6375396
CAS No.: 1261966-79-3
M. Wt: 337.3 g/mol
InChI Key: BHRKMPYYGTVGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Cbz-Aminopheny)-3-fluorophenol, 95% (5-Fluoro-4-cbz-aminophenol) is a fluorinated phenol derivative with a wide range of applications in scientific research. It is a versatile molecule with a unique combination of properties, including a low melting point and high solubility in both organic and aqueous solvents. As a result, 5-Fluoro-4-cbz-aminophenol is a widely used reagent in organic synthesis, and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, 5-Fluoro-4-cbz-aminophenol has been used to study the mechanisms of action of various drugs and biological molecules, and has been used to study the mechanisms of action of various drugs and biological molecules.

Scientific Research Applications

5-Fluoro-4-cbz-aminophenol is a versatile molecule with a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, 5-Fluoro-4-cbz-aminophenol has been used to study the mechanisms of action of various drugs and biological molecules. It has also been used to study the structure-activity relationships of proteins, enzymes, and other biological molecules. Furthermore, 5-Fluoro-4-cbz-aminophenol has been used as a substrate for the synthesis of novel compounds with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-cbz-aminophenol is not fully understood. However, it is known to interact with a variety of proteins, enzymes, and other biological molecules. It is believed to act as a proton acceptor, which enables it to bind to and activate various proteins and enzymes. In addition, 5-Fluoro-4-cbz-aminophenol has been shown to inhibit the activity of certain enzymes, such as cytochrome P450.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-4-cbz-aminophenol are not fully understood. However, it has been shown to interact with a variety of proteins, enzymes, and other biological molecules. In addition, 5-Fluoro-4-cbz-aminophenol has been shown to inhibit the activity of certain enzymes, such as cytochrome P450. Furthermore, 5-Fluoro-4-cbz-aminophenol has been shown to have an anti-inflammatory effect in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of 5-Fluoro-4-cbz-aminophenol is its low melting point and high solubility in both organic and aqueous solvents. This makes it an ideal reagent for organic synthesis in the laboratory. In addition, 5-Fluoro-4-cbz-aminophenol is relatively inexpensive and readily available. However, there are some limitations to using 5-Fluoro-4-cbz-aminophenol in laboratory experiments. It is toxic and should be handled with care. In addition, it is very volatile and can easily evaporate, making it difficult to work with in open systems.

Future Directions

The potential applications of 5-Fluoro-4-cbz-aminophenol are vast and varied. In the future, it could be used to study the mechanisms of action of various drugs and biological molecules, as well as to synthesize novel compounds with potential pharmaceutical applications. In addition, 5-Fluoro-4-cbz-aminophenol could be used to study the structure-activity relationships of proteins, enzymes, and other biological molecules. Furthermore, 5-Fluoro-4-cbz-aminophenol could be used to study the effects of various drugs and biological molecules on the biochemical and physiological processes in living organisms. Finally, 5-Fluoro-4-cbz-aminophenol could be used to develop new and improved synthetic methods for the synthesis of various compounds.

Synthesis Methods

5-Fluoro-4-cbz-aminophenol can be synthesized using a variety of methods. The most common method is the reaction of 4-chlorobenzoyl chloride with 5-fluorophenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields a mixture of the desired 5-Fluoro-4-cbz-aminophenol and 4-chlorobenzaldehyde. The mixture can then be separated by column chromatography. Alternatively, 5-Fluoro-4-cbz-aminophenol can be synthesized by the reaction of 4-chlorobenzoyl chloride with 5-fluorophenol in the presence of a strong base, such as sodium hydride.

Properties

IUPAC Name

benzyl N-[4-(3-fluoro-5-hydroxyphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO3/c21-17-10-16(11-19(23)12-17)15-6-8-18(9-7-15)22-20(24)25-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRKMPYYGTVGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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